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calcineurin B-like protein - 143242-08-4

calcineurin B-like protein

Catalog Number: EVT-1519850
CAS Number: 143242-08-4
Molecular Formula: C8H5ClN2O2
Molecular Weight: 0
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Product Introduction

Source

Calcineurin B-like proteins are found predominantly in plants and are involved in several key signaling pathways. They interact with calcineurin B-like interacting protein kinases, forming a critical component of calcium signaling networks essential for plant adaptation to stressors such as salinity and drought.

Classification

Calcineurin B-like proteins belong to a larger family of calcium-binding proteins that include calmodulin and calcium-dependent protein kinases. They are classified based on their structure, particularly the presence of EF-hand motifs that facilitate calcium ion binding.

Synthesis Analysis

Methods

The synthesis of calcineurin B-like proteins typically involves gene expression systems in model organisms or plant tissues. Techniques such as reverse transcription-polymerase chain reaction and cloning into expression vectors are commonly employed to produce these proteins for functional studies.

Technical Details

The open reading frames of calcineurin B-like genes can be amplified from plant genomic DNA using specific primers. The resulting sequences are then cloned into vectors suitable for expression in Escherichia coli or plant cells, allowing for the production of recombinant proteins. Subsequent purification is achieved through affinity chromatography techniques that exploit the calcium-binding properties of these proteins.

Molecular Structure Analysis

Structure

Calcineurin B-like proteins typically possess four EF-hand motifs, which are responsible for their calcium-binding capabilities. The structure facilitates conformational changes upon calcium binding, enabling interaction with downstream effectors such as calcineurin B-like interacting protein kinases.

Data

Studies have reported variations in the length and composition of calcineurin B-like proteins across different plant species. For instance, the amino acid sequences can range from 165 to 247 residues, with molecular weights varying accordingly, reflecting differences in their functional roles within various tissues.

Chemical Reactions Analysis

Reactions

Calcineurin B-like proteins participate in several biochemical reactions, primarily involving the modulation of protein kinases through calcium signaling. Upon binding calcium ions, these proteins undergo conformational changes that enhance their interaction with specific kinases, leading to phosphorylation events that activate or inhibit various cellular pathways.

Technical Details

The interaction between calcineurin B-like proteins and their interacting kinases is often studied using techniques such as yeast two-hybrid assays and co-immunoprecipitation. These methods help elucidate the specificity and dynamics of protein-protein interactions under different physiological conditions.

Mechanism of Action

Process

The mechanism of action of calcineurin B-like proteins involves the recognition of specific calcium signatures within the cell. These signatures dictate how the proteins interact with their targets, leading to distinct physiological responses such as stress tolerance or growth regulation.

Data

Research has shown that different calcineurin B-like proteins may respond differently to varying concentrations of calcium ions, influencing their downstream signaling pathways. For example, some may activate stress-responsive genes while others may promote developmental processes.

Physical and Chemical Properties Analysis

Physical Properties

Calcineurin B-like proteins are generally soluble in aqueous solutions due to their hydrophilic nature. Their stability can be influenced by factors such as pH and ionic strength, which affect their conformation and function.

Chemical Properties

These proteins exhibit specific isoelectric points that vary by species; for example, certain calcineurin B-like proteins have been reported to have isoelectric points ranging from 4.64 to 9.21. This property is crucial for their purification and characterization through techniques like isoelectric focusing.

Applications

Scientific Uses

Calcineurin B-like proteins have significant applications in agricultural biotechnology, particularly in developing crops with enhanced stress tolerance. By manipulating the expression levels or activity of these proteins, researchers aim to improve plant resilience against abiotic stresses such as drought and salinity.

Additionally, understanding the roles of calcineurin B-like proteins can lead to advancements in postharvest technology by extending the longevity of cut flowers through better management of ethylene responses during senescence.

Introduction to Calcineurin B-like Proteins (CBLs)

Evolutionary Origins and Phylogenetic Distribution

CBLs originated early in plant evolution, with homologs identified in bryophytes, algae, and all higher plants. Their proliferation coincided with terrestrial colonization, where plants required sophisticated calcium signaling to cope with fluctuating environmental conditions. Genomic analyses reveal:

  • Gene Family Expansion: Land plants exhibit significant diversification, with Arabidopsis thaliana possessing 10 CBLs, rice (Oryza sativa) 10, Chinese cabbage (Brassica rapa) 18, and rubber tree (Hevea brasiliensis) 12 [1] [2] [10]. This expansion occurred primarily through tandem repeats and segmental duplication events. For example, 47% of Brassica rapa CBLs arose from segmental duplication [1].
  • Phylogenetic Grouping: CBLs cluster into six distinct clades (Group I–VI) across plant species. Group I includes ancient isoforms like AtCBL1/9 and OsCBL1, while Group IV contains lineage-specific members such as BoCBL10A in Brassica oleracea [6] [10]. Crucially, no CBL orthologs exist in fungi or animals, highlighting their plant-specific evolutionary trajectory [3] [4].
  • Selection Pressure: Tajima’s neutrality tests indicate CBL genes evolved under balanced selection, with polymorphisms maintained to enhance environmental adaptability. Conserved synteny in EF-hand domains underscores functional conservation despite sequence divergence [10].

Table 1: CBL Gene Family Distribution in Selected Plant Species

SpeciesGenome Size (Gb)CBL GenesKey Evolutionary Features
Arabidopsis thaliana0.13510Basal eudicot; all clades represented
Oryza sativa0.4310Group IV expansion for salt tolerance
Brassica rapa0.2818Segmental duplication (47% of genes)
Hevea brasiliensis1.512Lineage-specific Group III isoforms
Prunus mume0.286Recent tandem duplication (PmCBL4/5) [2] [9]

Structural Classification Within Calcium Sensor Families

CBLs belong to the "sensor relay" class of Ca²⁺-binding proteins, distinct from "sensor responders" like CDPKs. Key structural features include:

  • EF-Hand Domains: All CBLs contain 3–4 EF-hand motifs that bind Ca²⁺. Each EF-hand comprises a 12-residue loop flanked by α-helices, with the third EF-hand universally harboring the D/E-x-D Ca²⁺ sensor motif critical for conformational activation [6] [10]. Mutations in this motif (e.g., in Brassica oleracea BoCBL10A) abolish Ca²⁺-dependent signaling and salt tolerance [6].
  • N-Terminal Modifications: C-terminal EF-hands are complemented by N-terminal acylation sites. Myristoylation (MGXXXS/T motifs) and palmitoylation target CBLs to membranes, directing CIPK complexes to specific subcellular locales. For instance:
  • AtCBL1/9 are dually acylated for plasma membrane localization
  • AtCBL2/3 lack acylation motifs and localize to vacuoles [4] [8] [10].
  • Variable Junction Domains: The linker between EF-hands and CIPK-binding sites determines interaction specificity. Group II CBLs (e.g., AtCBL4) possess extended junctions that enhance affinity for SOS pathway CIPKs [3] [8].

Table 2: Structural Motifs Defining CBL Functional Classes

CBL GroupEF-HandsN-Terminal MotifsLocalizationExample Proteins
Group I4MGXXXS + palmitoylationPlasma membraneAtCBL1, AtCBL9, OsCBL1
Group II3NoneCytosol/nucleusAtCBL4 (SOS3), HbCBL4
Group III4MGXXXS onlyTonoplastAtCBL2, AtCBL3, PmCBL2
Group IV3VariableTissue-specificBoCBL10A, OsCBL10 [4] [6] [9]

Functional Significance in Plant Signaling Networks

CBLs confer signaling specificity by selectively recruiting CIPKs to form modules that regulate physiological responses:

  • Ion Homeostasis:
  • Na⁺ Detoxification: The SOS pathway (CBL4-CIPK24) activates SOS1 Na⁺/H⁺ antiporters in Arabidopsis and rice. AtCBL10-SOS2 sequesters Na⁺ into vacuoles [3] [8]. Transgenic barley expressing AtCIPK16 shows 40% lower shoot Na⁺ under salinity [8].
  • K⁺ Uptake Regulation: CBL1/9-CIPK23 phosphorylates AKT1 K⁺ channels. Rice Oscipk23 mutants exhibit K⁺ deficiency symptoms, while Oscipk9 mutants accumulate 43% less K⁺ under salinity [7] [21].
  • Abiotic Stress Responses:
  • Cold Tolerance: Prunus mume PmCBL1/3/5/6 are upregulated >8-fold during chilling, coordinating Ca²⁺-dependent gene expression [9].
  • Osmotic Stress: Hevea brasiliensis HbCBL2 and HbCIPK16 expression increases within 2h of ethylene-induced latex flow, mitigating dehydration stress [2].
  • Biotic Defense:
  • Potato StCBL4-StCIPK2 complexes phosphorylate PR proteins and RBOH NADPH oxidases, boosting ROS against Rhizoctonia solani. Overexpression reduces disease severity by 60% [5].

Table 3: Experimentally Validated CBL-CIPK Functions in Plants

CBL-CIPK ModuleTarget ProteinBiological FunctionSpeciesKey Evidence
CBL4-CIPK24 (SOS3-SOS2)SOS1 (Na⁺/H⁺ antiporter)Salt tolerance via Na⁺ effluxArabidopsis, riceYeast complementation; sos mutants hypersensitive
CBL1/9-CIPK23AKT1 (K⁺ channel)K⁺ uptake in roots/guard cellsArabidopsis, ricecipk23 mutants show K⁺ deficiency
StCBL4-StCIPK2RBOHD (NADPH oxidase)ROS burst against fungal pathogensPotatoVIGS increases susceptibility to R. solani
HbCBL2-HbCIPK16UnknownLatex flow regulation under droughtRubber treeqPCR shows ethylene-induced expression [1] [2] [5]

Convergence of Signaling Pathways: CBL-CIPK networks integrate hormonal (ABA, ethylene) and environmental cues. Examples include:

  • AtCBL9-CIPK3 modulating ABA responses during seed germination
  • HbCBL12 interacting with HbCIPK7/23 to regulate ethylene-stimulated latex production [2] [9].

Properties

CAS Number

143242-08-4

Product Name

calcineurin B-like protein

Molecular Formula

C8H5ClN2O2

Synonyms

calcineurin B-like protein

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